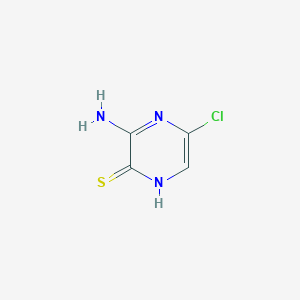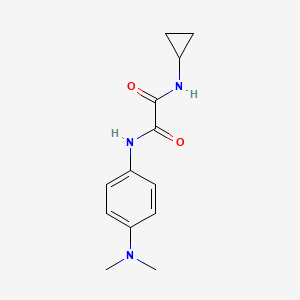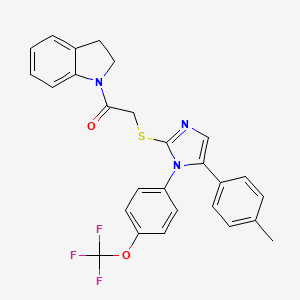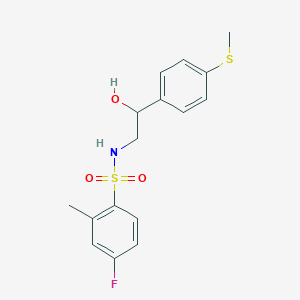![molecular formula C8H12N4O B2689818 3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one CAS No. 2309457-51-8](/img/structure/B2689818.png)
3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” is a chemical compound . It is also known as “3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride” with a CAS Number: 2344678-83-5 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This process proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates .Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” is characterized by the presence of a pyrazole ring fused to a pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” include its IUPAC name, Inchi Code, and storage temperature . Its IUPAC name is “3-(aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride” and its Inchi Code is "1S/C8H10N4O.ClH/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12;/h2-3,5H,4,9H2,1H3;1H" . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound is a derivative of triazolo[4,3-a]pyrazine and has shown promising antibacterial activity . It has been synthesized and evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis of Triazolopyrazin-3-amines
The compound has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines via the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .
Use in Medicinal Chemistry
Triazolopyrazine derivatives, including this compound, are an important class of small organic molecules often used in medicinal chemistry . They have been used in human renin inhibitors and have shown good inhibitory activities .
Use as A2A Adenosine Receptor Antagonists
This compound, a versatile scaffold in novel A2A adenosine receptor antagonists, has shown high target selectivity .
Use in the Optimization of NR2B Antagonists
[1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives, including this compound, are potentially active structures that can be used in the optimization of NR2B antagonists .
Use as Modulators in FGFR2 Genes
This compound is also employed as modulators in FGFR2 genes for the treatment of proliferative disorders, including cancers .
Wirkmechanismus
Safety and Hazards
The safety information for “3-(Aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12/h5H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHHIQBAGHPHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)






![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)


![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)